- Method for preparing C-2 position-monosubstituted norbornene derivative in single configuration from 5-norbornene-2-carboxylic acid exo/endo isomer mixture, China, , ,
Cas no 934-30-5 (exo-5-Norbornenecarboxylic acid)
L'acido exo-5-norbornencarbossilico è un composto biciclico insaturo con un gruppo carbossilico in posizione exo, ampiamente utilizzato come intermedio in sintesi organica e polimerizzazioni. La sua struttura rigida e la reattività del doppio legame lo rendono ideale per reazioni di Diels-Alder, cicloaddizioni e funzionalizzazioni mirate. Grazie alla sua elevata purezza e stabilità, è particolarmente adatto per applicazioni in materiali avanzati, farmaceutici e adesivi. La geometria exo favorisce una maggiore accessibilità sterica rispetto all'isomero endo, migliorando l'efficienza nelle reazioni di modificazione chimica. Trova impiego anche nella produzione di resine epossidiche e come building block per molecole complesse.
934-30-5 structure
Product Name:exo-5-Norbornenecarboxylic acid
Numero CAS:934-30-5
MF:C8H10O2
MW:138.163802623749
MDL:MFCD00213362
CID:860997
PubChem ID:329763554
Update Time:2025-08-05
exo-5-Norbornenecarboxylic acid Proprietà chimiche e fisiche
Nomi e identificatori
-
- exo-bicyclo(2.2.1)hept-5-ene-2-carboxylic acid
- exo-5-Norbornene-2-carboxylic acid
- exo-5-Norbornenecarboxylic acid
- 5-Norbornene-2-carboxylic acid, exo- (8CI)
- Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, exo- (ZCI)
- rel-(1R,2S,4R)-Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid (ACI)
- 2-Norbornene-5-exo-carboxylic acid
- cis-5-Norbornene-exo-2-carboxylic acid
- exo-2-Norbornene-5-carboxylic acid
- exo-Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
- exo-Norbornene-2-carboxylic acid
- NSC 155661
- NC
- J2V3Y5GJN8
- G78912
- Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, (1R-exo)-
- rel-(1R,2S,4R)-Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
- Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, (1R,2S,4R)-rel-
- HC3MC8BB2Q
- AKOS000302151
- (1R,2S,4R)-Bicyclo[2.2.1]hept-5-ene-2-carboxylicacid
- 67999-53-5
- EN300-304294
- DB-401633
- (1R,2S,4R)-Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
- SCHEMBL900095
- AKOS015833101
- CS-0268597
- NSC-155661
- 934-30-5
- Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, (1R,2S,4R)-
- MFCD08899816
- MFCD00213362
- rac-(1R,2S,4R)-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
- 5-Norbornene-2-carboxylic acid, predominantly endo isomer
-
- MDL: MFCD00213362
- Inchi: 1S/C8H10O2/c9-8(10)7-4-5-1-2-6(7)3-5/h1-2,5-7H,3-4H2,(H,9,10)/t5-,6+,7+/m0/s1
- Chiave InChI: FYGUSUBEMUKACF-RRKCRQDMSA-N
- Sorrisi: C([C@@H]1C[C@H]2C=C[C@@H]1C2)(=O)O
Proprietà calcolate
- Massa esatta: 138.068079557g/mol
- Massa monoisotopica: 138.068079557g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 10
- Conta legami ruotabili: 1
- Complessità: 195
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 3
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 1.2
- Superficie polare topologica: 37.3Ų
Proprietà sperimentali
- Punto di fusione: 40-44 °C
- Punto di infiammabilità: Gradi Fahrenheit:>230°F
Gradi Celsius:>110°C
exo-5-Norbornenecarboxylic acid Informazioni sulla sicurezza
-
Simbolo:
- Parola segnale:Warning
- Dichiarazione di pericolo: H315-H319-H335
- Dichiarazione di avvertimento: P261-P305+P351+P338
- Numero di trasporto dei materiali pericolosi:NONH for all modes of transport
- WGK Germania:3
- Codice categoria di pericolo: 36/37/38
- Istruzioni di sicurezza: 26
- RTECS:RB8195000
-
Identificazione dei materiali pericolosi:
- Classe di pericolo:IRRITANT
exo-5-Norbornenecarboxylic acid Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA01863-1g |
exo-Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid |
934-30-5 | 97% | 1g |
¥1358.0 | 2024-07-19 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA01863-5g |
exo-Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid |
934-30-5 | 97% | 5g |
¥4790.0 | 2024-07-19 | |
| TRC | E231980-500mg |
exo-5-Norbornenecarboxylic acid |
934-30-5 | 500mg |
$ 295.00 | 2022-04-29 | ||
| TRC | E231980-1000mg |
exo-5-Norbornenecarboxylic acid |
934-30-5 | 1g |
$ 490.00 | 2022-04-29 | ||
| TRC | E231980-2000mg |
exo-5-Norbornenecarboxylic acid |
934-30-5 | 2g |
$ 785.00 | 2022-04-29 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 718149-1G |
exo-5-Norbornenecarboxylic acid |
934-30-5 | 1g |
¥1150.43 | 2023-11-26 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 718149-5G |
exo-5-Norbornenecarboxylic acid |
934-30-5 | 5g |
¥5501.73 | 2023-11-26 | ||
| abcr | AB403325-250 mg |
rac-(1R,2S,4R)-Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid |
934-30-5 | 250mg |
€231.70 | 2023-06-17 | ||
| Enamine | EN300-6486497-0.1g |
rac-(1R,2S,4R)-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid |
934-30-5 | 95.0% | 0.1g |
$32.0 | 2025-02-19 | |
| Enamine | EN300-6486497-0.25g |
rac-(1R,2S,4R)-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid |
934-30-5 | 95.0% | 0.25g |
$42.0 | 2025-02-19 |
exo-5-Norbornenecarboxylic acid Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; rt; 2 h, rt
Riferimento
Metodo di produzione 2
Metodo di produzione 3
Condizioni di reazione
1.1 Reagents: Sodium tert-butoxide Solvents: Tetrahydrofuran ; 3 h, rt
1.2 Reagents: Water Solvents: Tetrahydrofuran ; rt; 60 h, rt
1.3 Reagents: Acetic acid ; pH 7.5, rt
1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 2, rt
1.2 Reagents: Water Solvents: Tetrahydrofuran ; rt; 60 h, rt
1.3 Reagents: Acetic acid ; pH 7.5, rt
1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 2, rt
Riferimento
- Stereoselective synthesis of 5-norbornene-2-exo-carboxylic acid. Rapid isomerization and kinetically selective hydrolysis, International Journal of Organic Chemistry, 2012, 2(1), 26-30
Metodo di produzione 4
Condizioni di reazione
1.1 Reagents: Dicyclohexylcarbodiimide Solvents: Dimethylformamide ; 50 °C
Riferimento
- Norbornene-Derived Poly-d-lysine Copolymers as Quantum Dot Carriers for Neuron Growth, Biomacromolecules, 2012, 13(9), 2933-2944
Metodo di produzione 5
Condizioni di reazione
1.1 Reagents: Sulfuric acid Solvents: Water ; -10 °C
Riferimento
- In mold addition polymerization of norbornene-type monomers using group 10 metal complexes, World Intellectual Property Organization, , ,
Metodo di produzione 6
Metodo di produzione 7
Condizioni di reazione
1.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ; 1 h, rt
1.2 Solvents: Tetrahydrofuran , Water ; 19 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 2, rt
1.4 Reagents: Sodium bicarbonate Solvents: Water ; pH 10, rt
1.5 Reagents: Iodine , Potassium iodide Solvents: Water ; rt
1.2 Solvents: Tetrahydrofuran , Water ; 19 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 2, rt
1.4 Reagents: Sodium bicarbonate Solvents: Water ; pH 10, rt
1.5 Reagents: Iodine , Potassium iodide Solvents: Water ; rt
Riferimento
- DNA-polymer conjugates via the graft-through polymerisation of native DNA in water, Chemical Communications (Cambridge, 2021, 57(44), 5466-5469
Metodo di produzione 8
Condizioni di reazione
1.1 Reagents: Sodium methoxide Solvents: Methanol , Water ; reflux; overnight, rt → reflux
1.2 Reagents: Sodium carbonate , Iodine , Potassium iodide Solvents: Water
1.2 Reagents: Sodium carbonate , Iodine , Potassium iodide Solvents: Water
Riferimento
- Ion Conducting ROMP Monomers Based on (Oxa)norbornenes with Pendant Imidazolium Salts Connected via Oligo(oxyethylene) Units and with Oligo(ethyleneoxy) Terminal Moieties, Macromolecules (Washington, 2019, 52(4), 1371-1388
Metodo di produzione 9
Condizioni di reazione
1.1 Reagents: Sodium tert-butoxide Solvents: Tetrahydrofuran ; 3 h, rt
1.2 Reagents: Water Solvents: Tetrahydrofuran ; 24 h, rt; 3 h, rt; 1 h, rt
1.3 Reagents: Acetic acid ; pH 7.5, rt
1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 2.0, rt
1.2 Reagents: Water Solvents: Tetrahydrofuran ; 24 h, rt; 3 h, rt; 1 h, rt
1.3 Reagents: Acetic acid ; pH 7.5, rt
1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 2.0, rt
Riferimento
- Stereoselective synthesis of exo-norbornene derivatives for resist materials, Journal of Photopolymer Science and Technology, 2009, 22(3), 365-370
Metodo di produzione 10
Condizioni di reazione
1.1 Reagents: Sodium bicarbonate , Iodine , Potassium iodide Solvents: Water ; rt
1.2 Reagents: Sodium thiosulfate Solvents: Water ; rt
1.3 Reagents: Sulfuric acid Solvents: Water ; pH 2, rt
1.2 Reagents: Sodium thiosulfate Solvents: Water ; rt
1.3 Reagents: Sulfuric acid Solvents: Water ; pH 2, rt
Riferimento
- Preparation of Bottlebrush Polymers via a One-Pot Ring-Opening Polymerization (ROP) and Ring-Opening Metathesis Polymerization (ROMP) Grafting-Through Strategy, Macromolecular Rapid Communications, 2016, 37(7), 616-621
Metodo di produzione 11
Condizioni di reazione
1.1 Reagents: Sodium hydroxide , Potassium iodide Catalysts: Iodine Solvents: Water ; 2 h, 0 °C; 12 h, rt
Riferimento
- Soluble and Reusable Poly(norbornene) Supports with High Loading Capacities for Peptide Synthesis, Organic Letters, 2013, 15(22), 5870-5873
Metodo di produzione 12
Condizioni di reazione
1.1 Reagents: Sodium bicarbonate , Iodine , Potassium iodide Solvents: Water ; rt
1.2 Reagents: Sodium thiosulfate Solvents: Water ; rt
1.3 Reagents: Sulfuric acid Solvents: Water ; pH 2, rt
1.2 Reagents: Sodium thiosulfate Solvents: Water ; rt
1.3 Reagents: Sulfuric acid Solvents: Water ; pH 2, rt
Riferimento
- Solid-Phase Synthesis of Polymers Using the Ring-Opening Metathesis Polymerization, Journal of the American Chemical Society, 2005, 127(42), 14536-14537
Metodo di produzione 13
Metodo di produzione 14
Metodo di produzione 15
Condizioni di reazione
1.1 Reagents: Sodium bicarbonate , Iodine , Potassium iodide Solvents: Water ; overnight, rt
Riferimento
- Cationic Bottlebrush Polymers from Quaternary Ammonium Macromonomers by Grafting-Through Ring-Opening Metathesis Polymerization, Macromolecular Chemistry and Physics, 2020, 221(5),
Metodo di produzione 16
Metodo di produzione 17
Condizioni di reazione
1.1 Reagents: Oxalyl chloride Solvents: Toluene ; rt; 2 h, rt → 70 °C; 70 °C → rt
1.2 Reagents: Triethylamine Solvents: Toluene ; 12 h, rt → 70 °C
1.2 Reagents: Triethylamine Solvents: Toluene ; 12 h, rt → 70 °C
Riferimento
- Synthesis and Ring-Opening Metathesis Polymerization of Norbornene-Terminated Syndiotactic Polypropylene, Macromolecules (Washington, 2012, 45(19), 7863-7877
Metodo di produzione 18
Condizioni di reazione
1.1 Reagents: Sodium periodate Catalysts: Diisobutylaluminum hydride
Riferimento
- Asymmetric Diels-Alder reaction: design of chiral dienophiles, Journal of Organic Chemistry, 1983, 48(7), 1137-9
Metodo di produzione 19
Condizioni di reazione
Riferimento
- Control over Imidazoquinoline Immune Stimulation by pH-Degradable Poly(norbornene) Nanogels, Biomacromolecules, 2020, 21(6), 2246-2257
exo-5-Norbornenecarboxylic acid Raw materials
- Bicyclo2.2.1hept-5-en-2-ylmethanol
- (1R,2R,4R)-Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
- Poly-D-lysine hydrobromide (MW 70000-150000)
- 5-Norbornen-2-carboxylic acid
- D-Lysine
- Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, methyl ester, exo-
- Methyl 5-Norbornene-2-carboxylate
- exo-5-Norbornenecarboxylic acid
exo-5-Norbornenecarboxylic acid Preparation Products
exo-5-Norbornenecarboxylic acid Fornitori
Amadis Chemical Company Limited
Membro d'oro
(CAS:934-30-5)exo-5-Norbornenecarboxylic acid
Numero d'ordine:A1198183
Stato delle scorte:in Stock
Quantità:5g
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 30 August 2024 02:36
Prezzo ($):620.0
Email:sales@amadischem.com
exo-5-Norbornenecarboxylic acid Letteratura correlata
-
James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
-
Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
-
Robert P. Davies,Maria A. Giménez,Laura Patel,Andrew J. P. White Dalton Trans., 2008, 5705-5707
-
Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
-
Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
934-30-5 (exo-5-Norbornenecarboxylic acid) Prodotti correlati
- 4397-23-3(2-methylbicyclo[2.2.1]hept-5-ene-3-carboxylic Acid)
- 3853-88-1(cis-5-Norbornene-endo-2,3-dicarboxylic acid)
- 127179-45-7(Bicyclo[2.2.1]hept-5-ene-2-carboxylicacid, 3-methyl-, (1S,2S,3R,4R)-)
- 1195-12-6((1R,2R,4R)-Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid)
- 3813-52-3(Bicyclo2.2.1hept-5-ene-2,3-dicarboxylic Acid)
- 120-74-1(5-Norbornen-2-carboxylic acid)
- 21196-51-0(Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylicacid, (1R,2R,3S,4S)-rel-)
- 116126-82-0(Bicyclo[2.2.1]hept-5-ene-2-carboxylicacid, 3-(1-methylethyl)-, ethyl ester, (1R,2R,3R,4S)-rel-)
- 1200-88-0(5-Norbornene-2-endo,3-exo-dicarboxylicacid)
- 4397-24-4(2-methylbicyclo[2.2.1]hept-5-ene-3-carboxylic Acid)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:934-30-5)exo-5-Norbornenecarboxylic acid
Purezza:99%
Quantità:5g
Prezzo ($):620.0